1-Benzyl-3,3-dimethylpiperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Contemporary Drug Design and Development
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its frequent appearance in a wide array of therapeutic agents. sigmaaldrich.comcacheby.com Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it an ideal building block for drug candidates. bldpharm.com The two nitrogen atoms within the piperazine core can be readily modified, allowing chemists to fine-tune the molecule's properties to enhance its efficacy and pharmacokinetic profile. bldpharm.commedchemexpress.com
One of the key advantages of the piperazine moiety is its ability to improve the water solubility of drug molecules, a critical factor for bioavailability. bldpharm.commedchemexpress.com The basic nature of the nitrogen atoms allows for the formation of salts, which often leads to improved solubility and stability. bldpharm.com Furthermore, the piperazine ring possesses a flexible conformation, which can be advantageous for binding to diverse biological targets. bldpharm.com This structural flexibility, combined with its chemical reactivity, enables piperazine to act as a versatile linker between different pharmacophores or as a central scaffold for constructing molecules that interact with specific macromolecules. bldpharm.com The ability to modulate properties such as basicity, solubility, and reactivity through substitution on the nitrogen and carbon atoms has made piperazine a "privileged scaffold" in the quest for new drugs. sigmaaldrich.combldpharm.com
A vast number of approved drugs across various therapeutic areas incorporate the piperazine ring, highlighting its broad utility. chemicalbook.com These include antipsychotics, antidepressants, antihistamines, and antianginal agents. chemicalbook.com
Table 1: Examples of Marketed Drugs Containing a Piperazine Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Aripiprazole | Atypical Antipsychotic |
| Cetirizine | Antihistamine |
| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) |
| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) |
Overview of Research Trajectories for N-Substituted Piperazine Analogues
The versatility of the piperazine scaffold has spurred extensive research into its N-substituted analogues. The ability to introduce a wide variety of substituents onto one or both of the nitrogen atoms allows for the systematic exploration of structure-activity relationships (SAR). Common synthetic strategies for creating these analogues include nucleophilic substitution reactions using alkyl halides, reductive amination, and the reduction of carboxamides. unisi.it
Research into N-substituted piperazines has yielded compounds with a broad spectrum of pharmacological activities. For instance, different N-aryl or N-arylalkyl substitutions can lead to potent and selective ligands for various G protein-coupled receptors (GPCRs) and ion channels. A notable area of investigation has been the development of N,N'-substituted piperazine derivatives designed to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, which are crucial in neurotransmission. startbioscience.com.brorgsyn.org These studies aim to create compounds that can modulate receptor activity, offering potential therapeutic avenues for neurological disorders. startbioscience.com.br
The benzyl (B1604629) group, in particular, is a common N-substituent. 1-Benzylpiperazine (B3395278) (BZP) itself has been studied for its stimulant effects on the central nervous system. unisi.itnih.gov The benzyl group can also serve as a protective group in synthesis, allowing for modifications at the second nitrogen atom before being easily removed. orgsyn.org This strategy is valuable for creating unsymmetrically disubstituted piperazines, further expanding the chemical space available for drug discovery. orgsyn.org
Specific Research Focus on 1-Benzyl-3,3-dimethylpiperazine within the Piperazine Class
Within the broad class of N-substituted piperazines, this compound is a specific, known chemical entity. biosynth.com Its structure features a benzyl group on one nitrogen and two methyl groups on the carbon atom adjacent to the other nitrogen.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 674791-95-8 |
| Molecular Formula | C₁₃H₂₀N₂ |
While this compound is commercially available for research purposes, a review of publicly accessible scientific literature and patent databases indicates a notable lack of detailed studies focused specifically on its synthesis, pharmacological activity, or therapeutic applications. biosynth.com
A plausible synthetic route for this compound would involve the N-alkylation of 2,2-dimethylpiperazine (B1315816) with benzyl chloride. This is a standard method for preparing N-monosubstituted piperazines. orgsyn.org The starting material, 2,2-dimethylpiperazine, can be synthesized, and its reaction with benzyl chloride would be expected to yield the target compound.
Despite the absence of specific research findings, the structural features of this compound—combining the N-benzyl motif with gem-dimethyl substitution on the piperazine ring—suggest it could be a candidate for investigation in several areas of medicinal chemistry. The dimethyl substitution could influence the compound's lipophilicity and metabolic stability, potentially offering a different pharmacokinetic profile compared to its non-methylated parent, 1-benzylpiperazine. However, without dedicated studies, its specific biological effects and potential as a lead compound remain speculative. The lack of extensive research on this particular derivative underscores the vastness of the chemical space surrounding the piperazine scaffold and the many analogues that are yet to be fully explored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2)11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCZDOPRYMUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278866 | |
| Record name | 3,3-Dimethyl-1-(phenylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674791-95-8 | |
| Record name | 3,3-Dimethyl-1-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674791-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(phenylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 3,3 Dimethylpiperazine and Its Analogues
Classical Synthetic Routes to N-Benzylpiperazines
Traditional methods for preparing N-benzylpiperazines are foundational in organic synthesis and are still widely employed due to their reliability and the availability of starting materials. These routes primarily involve the formation of a carbon-nitrogen bond at one of the piperazine's nitrogen atoms.
Direct N-alkylation is a straightforward and common method for synthesizing N-substituted piperazines. mdpi.com This nucleophilic substitution reaction typically involves reacting piperazine (B1678402) or a piperazine derivative with an alkylating agent, such as an alkyl halide. For the synthesis of N-benzylpiperazines, benzyl (B1604629) chloride or benzyl bromide are the most common reagents. google.comorgsyn.org
The primary challenge in the direct alkylation of the parent piperazine is controlling the degree of substitution. Since piperazine has two secondary amine groups, the reaction can yield a mixture of the mono-N-alkylated product, the N,N'-dialkylated product, and unreacted starting material. google.com To selectively obtain the mono-benzyl product, one nitrogen atom can be protected with a removable blocking group, such as a carbethoxy group. orgsyn.org An alternative strategy involves using a large excess of piperazine to favor mono-alkylation statistically. Another approach is the alkylation of monopiperazinium salts, which has been shown to produce excellent yields of N-monoalkylated piperazine, substantially free of dialkylated byproducts. google.com
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the products.
Table 1: Examples of N-Alkylation for Piperazine Synthesis
| Piperazine Derivative | Alkylating Agent | Catalyst/Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Piperazine | Benzyl chloride | Triethylamine | Ethanol | 1-Benzylpiperazine (B3395278) | orgsyn.org |
| N-Boc-piperazine | 1-bromo-2,3-dichlorobenzene | Pd catalyst | - | N-Boc-(2,3-dichlorophenyl)piperazine | mdpi.com |
| Piperazine hexahydrate | o-methylbenzyl bromide | Hydrochloric acid | Ethanol | N-o-methylbenzylpiperazine | google.com |
Reductive amination is another key method for preparing N-benzylpiperazines. mdpi.com This reaction involves the condensation of a piperazine derivative with an aldehyde or ketone, in this case, benzaldehyde, to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. thieme-connect.com This method is often preferred for its high selectivity and milder reaction conditions compared to direct alkylation.
A variety of reducing agents can be employed. Classic laboratory-scale reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and broad functional group tolerance. thieme-connect.com For larger-scale and more environmentally friendly syntheses, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst (such as palladium on carbon) is an ideal choice. thieme-connect.comthieme-connect.com Continuous-flow hydrogenation has emerged as a particularly safe, efficient, and scalable method for this transformation, allowing for the direct reaction of piperazine and benzaldehyde without the need for protecting groups. thieme-connect.comthieme-connect.com
Table 2: Reductive Amination for N-Alkyl Piperazine Synthesis
| Amine | Carbonyl Compound | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| Piperazine | Benzaldehyde | H₂ / Pd catalyst (Flow) | Protecting group free, scalable, environmentally friendly | thieme-connect.comthieme-connect.com |
| N-ethylpiperazine | 6-bromonicotinaldehyde | Sodium triacethoxyborohydride | Used in Abemaciclib synthesis | mdpi.com |
| Piperazine (103) | Aldehyde (104) | - | Used in Venetoclax synthesis | nih.gov |
Modern and Stereoselective Synthetic Approaches for Dimethylpiperazine Derivatives
The demand for structurally diverse and stereochemically pure piperazine derivatives for applications in drug discovery has spurred the development of more sophisticated synthetic methods. These approaches offer greater control over the final structure, particularly its three-dimensional arrangement.
While 1-benzyl-3,3-dimethylpiperazine is achiral, the synthesis of chiral piperazine derivatives is of great importance. Methods to control stereochemistry are crucial for creating enantiopure compounds. Common strategies include the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, and asymmetric catalysis. caltech.edu
One powerful technique is the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (−)-sparteine, followed by trapping with an electrophile. researchgate.net This allows for the direct functionalization at a carbon atom adjacent to a nitrogen, creating a chiral center with high enantioselectivity. Another approach involves the catalytic asymmetric allylic alkylation of N-protected piperazin-2-ones, which can be subsequently reduced to form chiral α-substituted piperazines. caltech.edu Furthermore, highly diastereoselective intramolecular hydroamination has been used as a key step in the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
Natural and non-natural amino acids also serve as versatile starting materials for the synthesis of chiral N,N'-dimethyl-1,4-piperazines. researchgate.net This involves the formation of a dipeptide, which is then cyclized to a diketopiperazine, followed by reduction to the desired piperazine scaffold. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. thieme-connect.commdpi.com The Ugi four-component reaction (U-4CR) is a prominent example that has been successfully applied to the synthesis of piperazine and piperazinone scaffolds. thieme-connect.comthieme-connect.com
This strategy allows for the rapid assembly of the piperazine core from simple, readily available building blocks. For instance, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, an aldehyde, an isocyanide, and a carboxylic acid can yield piperazine-2-carboxamides. thieme-connect.com The products of these reactions can often be cyclized in a subsequent step to furnish the final heterocyclic ring. The mild conditions and tolerance for diverse functional groups make MCRs ideal for building libraries of complex piperazine derivatives for screening purposes. thieme-connect.com
Advanced Catalytic Systems in Piperazine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of piperazines has benefited significantly from the development of advanced catalytic systems, which offer new pathways for ring construction and functionalization.
Transition metal catalysis is a cornerstone of modern C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used to form N-aryl piperazines from aryl halides. mdpi.comnih.gov Palladium catalysts have also been employed in cyclization reactions to construct the piperazine ring itself from suitable diamine components. organic-chemistry.org
More recently, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.com Using iridium or ruthenium-based photocatalysts, it is possible to directly introduce aryl or other functional groups onto the carbon backbone of the piperazine ring under mild, visible-light-mediated conditions. mdpi.com This avoids the need for pre-functionalized substrates and offers a direct route to previously inaccessible analogues. Additionally, iridium catalysts have been shown to enable the [3+3]-cycloaddition of imines, providing a novel, atom-economical method for the regio- and diastereoselective synthesis of C-substituted piperazines. nih.gov These catalytic methods represent the cutting edge of piperazine synthesis, providing efficient and sustainable routes to novel and complex derivatives. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Piperazine | |
| N-benzylpiperazine | |
| Benzyl chloride | |
| Benzyl bromide | |
| N,N'-dibenzylpiperazine | |
| 1-benzyl-4-carbethoxypiperazine | |
| Triethylamine | |
| Ethanol | |
| N-Boc-piperazine | |
| 1-bromo-2,3-dichlorobenzene | |
| N-Boc-(2,3-dichlorophenyl)piperazine | |
| Piperazine hexahydrate | |
| o-methylbenzyl bromide | |
| Hydrochloric acid | |
| N-o-methylbenzylpiperazine | |
| Benzaldehyde | |
| Sodium triacetoxyborohydride | |
| Sodium cyanoborohydride | |
| Palladium on carbon | |
| N-ethylpiperazine | |
| 6-bromonicotinaldehyde | |
| Abemaciclib | |
| Venetoclax | |
| (-)-sparteine | |
| Piperazin-2-one | |
| Dipeptide | |
| Diketopiperazine | |
| N-alkylethylenediamine | |
| Isocyanide | |
| Carboxylic acid | |
| Piperazine-2-carboxamide | |
| Aryl halide | |
| Iridium |
Derivatization Strategies for this compound Analogues
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of analogues. These modifications are primarily aimed at exploring the structure-activity relationships (SAR) of these compounds for various biological targets. Derivatization can be broadly categorized into two main approaches: the interconversion of existing functional groups and the modification or expansion of the heterocyclic piperazine ring.
Functional Group Interconversions
Functional group interconversions are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. For analogues of this compound, these transformations can be performed on the benzyl group, the piperazine ring, or any appended substituents.
A pivotal functional group interconversion for this class of compounds is the N-debenzylation of the piperazine nitrogen. The benzyl group often serves as a protecting group during synthesis and its removal unveils a secondary amine at the N1 position, which can then be subjected to a variety of derivatization reactions. One effective method for N-debenzylation is catalytic transfer hydrogenation. For instance, using ammonium formate as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst in methanol can efficiently cleave the N-benzyl group. This method is advantageous due to its mild reaction conditions and rapid reaction times.
Another approach for N-debenzylation involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) with an oxygen atmosphere. This base-promoted oxidation offers an alternative to hydrogenation methods, which may not be suitable for molecules containing other reducible functional groups.
Once the N1 position is deprotected to yield 3,3-dimethylpiperazine, a wide array of functional groups can be introduced. Common derivatizations include acylation and alkylation. For example, reaction with various acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl-3,3-dimethylpiperazine analogues. Similarly, alkylation with a range of alkyl halides or other electrophiles can introduce diverse substituents at the N1 position.
Functionalization is not limited to the N1 position. The aromatic ring of the benzyl group provides another site for modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can introduce substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the entire molecule. For instance, a series of regioisomeric monomethoxybenzyl and dimethoxybenzyl piperazine derivatives have been synthesized to explore the impact of substituent positioning on the aromatic ring.
Below is a table summarizing various functional group interconversion reactions applicable to the this compound scaffold.
| Transformation | Reagents and Conditions | Product Type | Notes |
| N-Debenzylation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | 3,3-Dimethylpiperazine | A rapid and efficient method for benzyl group removal. |
| N-Debenzylation | Potassium tert-butoxide, DMSO, O2, Room Temperature | 3,3-Dimethylpiperazine | A base-promoted oxidation method. |
| N-Acylation | Acyl chloride, Triethylamine, Dichloromethane | N-Acyl-3,3-dimethylpiperazine | A versatile method for introducing amide functionalities. |
| N-Alkylation | Alkyl halide, Potassium carbonate, Acetonitrile | N-Alkyl-3,3-dimethylpiperazine | Introduces a variety of alkyl substituents. |
| Aromatic Nitration | Nitric acid, Sulfuric acid | 1-(Nitrobenzyl)-3,3-dimethylpiperazine | Introduces a nitro group on the benzyl ring. |
Ring Modification and Expansion Approaches
Beyond functional group interconversions, the piperazine ring itself can be structurally modified to produce analogues with altered conformational properties and spatial arrangements of substituents. These modifications can involve the formation of bicyclic systems or the expansion of the six-membered ring to a larger heterocycle.
One significant approach to ring modification is the synthesis of bicyclic analogues. These constrained structures are of great interest in drug discovery as they can lock the molecule into a specific conformation, potentially leading to increased potency and selectivity for a biological target. The synthesis of such bicyclic systems often involves intramolecular cyclization reactions. For instance, derivatives of 3,8-diazabicyclo[3.2.1]octane, which can be considered bicyclic analogues of piperazine, have been synthesized and evaluated for their biological activities. The construction of these frameworks typically involves the formation of a new ring fused to the piperazine core.
Another strategy involves the construction of the piperazine ring from acyclic precursors in a way that incorporates it into a bicyclic or spirocyclic system from the outset. For example, a general approach to substituted piperazines involves the catalytic reductive cyclization of dioximes, which can be adapted to form bicyclic structures.
Ring expansion represents another avenue for creating novel analogues. While less common for the piperazine ring itself, conceptual approaches can be drawn from the ring expansion of related heterocycles like piperidines. Such transformations could potentially lead to the synthesis of diazepane analogues from piperazine precursors, thereby expanding the accessible chemical space. For example, the synthesis of pyrazolo[b] acs.orgresearchgate.netbenzodiazepines from piperazinyl precursors has been reported, demonstrating a ring expansion/annulation strategy.
The table below outlines some approaches to ring modification and expansion of the piperazine scaffold.
| Approach | Description | Resulting Structure | Potential Starting Material |
| Bicyclic Ring Formation | Intramolecular cyclization to form a new fused ring. | Bicyclic piperazine derivatives (e.g., 3,8-diazabicyclo[3.2.1]octane) | Appropriately functionalized this compound |
| Spirocyclization | Formation of a spirocyclic system at one of the piperazine carbons. | Spiro-piperazine derivatives | Piperazine derivatives with a tethered electrophile/nucleophile |
| Ring Construction | Building the piperazine ring as part of a bicyclic system from acyclic precursors. | Fused piperazine systems | Acyclic diamines and dielectrophiles |
| Ring Expansion/Annulation | Reaction of the piperazine with a bifunctional reagent to form a larger fused ring. | Diazepane or other larger heterocyclic analogues | This compound |
Advanced Structural Elucidation and Spectroscopic Analysis of 1 Benzyl 3,3 Dimethylpiperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 1-benzyl-3,3-dimethylpiperazine has yielded detailed insights into its conformational and electronic properties.
Proton (¹H) NMR Spectral Assignment and Conformational Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. up.ac.za The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom resonate as a singlet, while the protons on the piperazine (B1678402) ring exhibit distinct signals corresponding to their specific locations and couplings. The geminal dimethyl groups at the C3 position show a characteristic singlet.
Carbon-13 (¹³C) NMR and DEPT Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the benzyl group show signals in the downfield region, typically between 127 and 138 ppm. The benzylic methylene carbon appears around 63 ppm. The carbons of the piperazine ring and the geminal dimethyl groups have characteristic chemical shifts in the aliphatic region.
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orglibretexts.org A DEPT-135 experiment, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This technique confirms the assignments made from the broadband-decoupled ¹³C NMR spectrum.
Table 1: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) | DEPT-135 Signal |
| Quaternary Aromatic (C) | ~138 | Absent |
| Aromatic (CH) | ~129, ~128, ~127 | Positive |
| Benzylic (CH₂) | ~63 | Negative |
| Piperazine (CH₂) | Varies | Negative |
| Quaternary Piperazine (C) | Varies | Absent |
| Methyl (CH₃) | Varies | Positive |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound and establishing its detailed connectivity and stereochemistry. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the piperazine ring and the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range couplings between carbons and protons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This technique is vital for establishing the connectivity between different parts of the molecule, for instance, linking the benzylic protons to the carbons of the piperazine ring and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.netipb.pt Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the benzyl group and the piperazine ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula C₁₃H₂₀N₂ by providing a highly accurate mass measurement. biosynth.com
The fragmentation pattern observed in the mass spectrum offers significant structural clues. A common fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91). nih.gov Another characteristic fragmentation is the loss of a methyl group from the piperazine ring. Analysis of these fragments helps to piece together the structure of the parent molecule. researchgate.netmiamioh.edu
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. ipb.ptresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This technique would confirm the chair conformation of the piperazine ring and the exact orientation of the benzyl and dimethyl substituents. Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. researchgate.nettheaic.org
The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring and methyl groups appear just below 3000 cm⁻¹. theaic.org The C-N stretching vibrations of the tertiary amines would also be present in the fingerprint region. The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) ring.
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis and aids in the confirmation of the molecular structure.
Structure Activity Relationship Sar Studies of 1 Benzyl 3,3 Dimethylpiperazine Derivatives
Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity
The piperazine ring is a cornerstone of many biologically active compounds, offering a versatile scaffold that can be modified to fine-tune pharmacological activity. researchgate.neteurekaselect.comnih.gov In the context of 1-benzyl-3,3-dimethylpiperazine derivatives, substitutions on the piperazine ring can significantly influence their interaction with biological targets. The two nitrogen atoms at positions 1 and 4, along with the carbon atoms of the ring, provide opportunities for structural variation that can alter properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
The introduction of substituents on the carbon atoms of the piperazine ring can modulate the compound's lipophilicity, steric profile, and conformational flexibility. While specific SAR studies on the 3,3-dimethyl variant are not extensively detailed in the provided search results, the gem-dimethyl substitution at the C-3 position is a significant feature. This substitution pattern locks the conformation of the piperazine ring, which can be advantageous for binding to specific receptors by reducing the entropic penalty upon binding.
In broader studies of piperazine-containing compounds, the nature and position of substituents on the piperazine ring have been shown to be crucial for activity. For instance, in a series of piperazine substituted 3,5-diarylisoxazolines, the substituents on the piperazine nitrogen had a pronounced effect on their anti-inflammatory and anticancer activities. researchgate.net This underscores the principle that modifications to the piperazine core are a key strategy in optimizing the biological activity of this class of compounds.
Influence of N-Benzyl Moiety Modifications on Pharmacological Profile
The N-benzyl group is a defining feature of this compound, and modifications to this moiety have a profound impact on the pharmacological properties of the resulting derivatives. The benzyl (B1604629) group itself, with its aromatic ring, can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions.
Studies on related N-benzylpiperazine (BZP) compounds have shown that the benzyl moiety is critical for their activity as central nervous system stimulants. researchgate.neteuropa.eu For example, the presence of the benzyl group is associated with effects on dopamine (B1211576) and serotonin (B10506) neurotransmission. researchgate.net A study comparing BZP with its metabolite N-benzylethylenediamine (BEDA) and its synthesis byproduct N,N'-dibenzylpiperazine (DBZP) highlighted the importance of the N-benzyl substitution pattern for memory-enhancing and anxiogenic effects in mice. nih.gov
Furthermore, substitutions on the aromatic ring of the benzyl group can be used to modulate activity. In a series of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives, the substitution pattern on the benzyl ring was key to their vasodilating activity. nih.gov Similarly, in a study of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as potential treatments for Alzheimer's disease, halogen substitutions on the benzyl ring were found to influence acetylcholinesterase (AChE) inhibitory activity, with the order of potency being –Br > –Cl > –F. nih.gov This suggests that both the electronic and steric properties of the substituents on the benzyl ring are critical determinants of biological activity.
Stereochemical Determinants of Potency and Selectivity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. While the 3,3-dimethyl substitution in this compound renders the C-3 position achiral, the introduction of other substituents on the piperazine ring or the benzyl moiety can create stereocenters, leading to enantiomers or diastereomers with potentially different pharmacological profiles. rsc.org
A compelling example of stereoselectivity is found in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with narcotic agonist and antagonist activity. nih.gov In this series, the (S)-(+)-enantiomers consistently demonstrated significantly more potent analgesic activity than their corresponding (R)-(-)-enantiomers. For instance, the (S)-(+)-enantiomer of one derivative was found to be 105 times more potent than morphine. nih.gov Conversely, the (R)-(-)-enantiomers of some derivatives exhibited narcotic antagonist activity, a property not observed in their (S)-(+)-counterparts. nih.gov This stark difference in pharmacology between enantiomers underscores the critical importance of stereochemistry in determining both the potency and the nature of the biological response.
The development of asymmetric synthesis methods for producing enantiomerically pure piperazine derivatives is therefore of high importance in medicinal chemistry to allow for the detailed pharmacological evaluation of individual stereoisomers. rsc.org
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. These models can provide valuable insights into the key molecular features driving activity and can be used to predict the potency of novel compounds.
A QSAR study on a series of aryl alkanol piperazine derivatives with antidepressant activities successfully developed statistically significant 2D-QSAR models. nih.gov These models identified key molecular descriptors that influence the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake. For 5-HT reuptake inhibition, descriptors related to atom-type counts, dipole moment, and electronic properties were found to be important. For NA reuptake inhibition, the Highest Occupied Molecular Orbital (HOMO) energy and other molecular shape descriptors were identified as key influencers. nih.gov
In another study on arylpiperazine derivatives as potential anti-prostate cancer agents, molecular docking was used to understand the binding interactions of the most potent compounds with the androgen receptor. nih.gov Docking studies suggested that the most potent antagonist formed key hydrogen bonding interactions within the ligand-binding pocket of the receptor. nih.gov Such computational approaches, including QSAR and molecular docking, are instrumental in rational drug design, helping to guide the synthesis of more potent and selective derivatives of this compound.
Computational Chemistry and Molecular Modeling Studies
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) ProfilesA variety of computational models would be employed to predict the pharmacokinetic and toxicological properties of the compound, which are crucial for assessing its drug-likeness.
Without access to published research containing this specific information for 1-Benzyl-3,3-dimethylpiperazine, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Future Perspectives and Advanced Research Directions
Rational Design and Synthesis of Next-Generation 1-Benzyl-3,3-dimethylpiperazine Analogues
The rational design of next-generation analogues of this compound will be crucial for enhancing therapeutic efficacy and selectivity. This process involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of novel compounds with improved pharmacological profiles.
Computational modeling and molecular docking studies are foundational to this effort. By simulating the interaction of potential analogues with specific biological targets, researchers can predict binding affinities and modes of action. For instance, in the design of benzylpiperazine derivatives as selective inhibitors of the anti-apoptotic protein Mcl-1, computational algorithms were used to design four series of compounds, leading to the identification of highly selective binders. nih.gov This approach allows for the prioritization of synthetic targets, saving time and resources.
The synthesis of these rationally designed analogues can be achieved through various established and emerging chemical methodologies. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and numerous synthetic routes are available for its modification. nih.gov Techniques such as reductive amination, N-arylation, and the use of pre-functionalized piperazine building blocks are commonplace. nih.gov For instance, the synthesis of (3S)-3-methylpiperazine-2,5-dione and (3S,6S)-3,6-dimethylpiperazine-2,5-dione has been achieved through a multi-step process involving cyclization and reduction reactions. researchgate.net
Recent advances in C-H functionalization offer exciting possibilities for creating more diverse and complex piperazine derivatives. mdpi.com These methods allow for the direct modification of the piperazine core, opening up new avenues for structural diversification that were previously challenging to access. nih.gov
The goals of rational design for this compound analogues would likely focus on:
Target Specificity: Modifying the benzyl (B1604629) or dimethylpiperazine moieties to increase affinity for a desired biological target while minimizing off-target interactions.
Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in sufficient concentrations and for an appropriate duration.
Reduced Side Effects: Designing analogues that avoid interactions with receptors or enzymes known to cause adverse effects.
Integration with Advanced Drug Delivery Systems and Nanotechnology
To overcome the challenges of delivering piperazine-based compounds to their site of action, particularly for indications like cancer or central nervous system (CNS) disorders, integration with advanced drug delivery systems and nanotechnology presents a promising frontier. mdpi.com
Nanoparticle-based delivery systems, for example, can protect the drug from degradation, improve solubility, and facilitate targeted delivery. nih.gov Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be explored for the encapsulation of this compound analogues.
One innovative approach involves the use of protein nanocages, such as ferritin, for targeted drug delivery. In a recent study, piperazine-based compounds were conjugated to humanized ferritin to create a delivery system for siRNA in cancer cells. acs.orgresearchgate.net This system demonstrated enhanced delivery and gene silencing effects in various cancer cell lines. acs.orgresearchgate.net Such a strategy could be adapted for the targeted delivery of this compound analogues to tumor tissues, potentially increasing their therapeutic index.
For CNS applications, overcoming the blood-brain barrier (BBB) is a major hurdle. cuestionesdefisioterapia.com Nanotechnology offers potential solutions, such as the use of nanoparticles surface-functionalized with ligands that can facilitate transport across the BBB. The inherent properties of some piperazine derivatives to cross the BBB could also be leveraged and enhanced through formulation strategies. cuestionesdefisioterapia.comnih.gov
The development of such advanced drug delivery systems would require:
Biocompatibility: Ensuring that the delivery vehicle is non-toxic and does not elicit an adverse immune response.
Controlled Release: Engineering the system to release the drug at a specific rate and location.
Targeting Moiety: Incorporating ligands or antibodies that can direct the drug to the desired cells or tissues.
Exploration of Polypharmacology and Off-Target Effects for Safety and Efficacy Optimization
A comprehensive understanding of the polypharmacology and off-target effects of this compound and its analogues is essential for both safety and efficacy optimization. Polypharmacology, the ability of a drug to interact with multiple targets, can be a double-edged sword. While it can lead to broader therapeutic effects, it can also be the source of unwanted side effects.
Benzylpiperazine (BZP) itself is known for its "messy" pharmacology, acting on multiple neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine. wikipedia.orgnih.gov This multifaceted activity contributes to its complex stimulant and euphoriant effects but also to its potential for adverse events. wikipedia.orgusdoj.gov Animal studies have shown that BZP can stimulate the release and inhibit the reuptake of these key monoamines. europa.eu
Therefore, a thorough in vitro and in vivo screening of this compound analogues against a broad panel of receptors, enzymes, and ion channels is necessary. This can help to:
Identify Potential Side Effects: Early identification of off-target interactions can help to predict and mitigate potential adverse drug reactions.
Discover New Therapeutic Opportunities: Unforeseen interactions with other biological targets could reveal new therapeutic applications for the compound. For example, some arylpiperazine derivatives have shown potential as anticancer agents. mdpi.com
Optimize Selectivity: By understanding the structural determinants of off-target binding, medicinal chemists can design analogues with improved selectivity for the desired target.
Challenges and Opportunities in Translational Research for Clinical Application
The translation of a promising compound like a this compound analogue from the laboratory to the clinic is a complex and challenging process. nih.gov For CNS-active compounds, in particular, there are significant hurdles to overcome. nih.gov
One of the primary challenges is the predictive validity of preclinical models. Animal models of complex human diseases, such as psychiatric disorders, may not fully recapitulate the human condition, making it difficult to predict clinical efficacy. cuestionesdefisioterapia.com
Furthermore, the development of novel psychoactive substances faces regulatory and safety hurdles. The potential for abuse and the risk of serious side effects, as seen with some piperazine derivatives, necessitate careful evaluation in preclinical and clinical studies. nih.gov
Despite these challenges, there are also significant opportunities. The piperazine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs for a wide range of indications. nih.govwikipedia.org This suggests that with careful design and development, piperazine-based compounds can have favorable drug-like properties.
The development of novel piperazine derivatives as radioprotective agents highlights the potential for this class of compounds to address unmet medical needs. nih.gov Moreover, the discovery of a piperazine derivative that can cross the blood-brain barrier and show synaptoprotective properties in models of Alzheimer's disease opens up exciting possibilities for the treatment of neurodegenerative disorders. nih.gov
Successful translational research for this compound analogues will require:
Robust Preclinical Data: Comprehensive in vitro and in vivo studies to establish a clear mechanism of action, efficacy, and safety profile.
Biomarker Development: Identification of biomarkers that can be used to monitor drug response and patient stratification in clinical trials.
Careful Clinical Trial Design: Well-designed clinical trials to assess the safety and efficacy of the compound in human subjects.
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Conduct all syntheses in a fume hood with PPE (nitrile gloves, lab coat). Store the compound in airtight containers under argon at –20°C. Acute toxicity screening (OECD Guideline 423) in rodents informs hazard classification. Waste disposal follows EPA guidelines for nitrogen-containing organics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
